molecular formula C12H17BrClN B2933267 N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride CAS No. 1421603-83-9

N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride

Cat. No.: B2933267
CAS No.: 1421603-83-9
M. Wt: 290.63
InChI Key: HWMIRAZAYRYNCF-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]cyclopentanamine hydrochloride is an organic compound with the molecular formula C₁₄H₁₄Br₂ClN and a molecular weight of 391.5 g/mol. It features a cyclopentanamine backbone substituted with a 2-bromophenylmethyl group, which confers unique steric and electronic properties. Physical properties include a melting point of 165–168°C .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11;/h1,4-5,8,11,14H,2-3,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMIRAZAYRYNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanamine moiety and a 2-bromophenyl group, which may contribute to its biological activity. The presence of the bromine atom is significant as it can enhance the compound's lipophilicity and reactivity, potentially influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with similar structures have been shown to act as inhibitors in several biochemical pathways, including:

  • GSK-3β Inhibition : Some derivatives of bromophenyl compounds exhibit inhibitory effects on GSK-3β, a kinase involved in numerous cellular processes including cell proliferation and survival .
  • Anti-inflammatory Activity : The compound may reduce the production of pro-inflammatory cytokines and nitric oxide in cellular models, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

While direct studies on the antimicrobial effects of this compound are sparse, related compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This could imply potential applications in combating bacterial infections .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have shown that compounds structurally related to this compound can effectively inhibit various kinases at low concentrations (IC50 values ranging from nanomolar to micromolar levels). For instance, compounds exhibiting GSK-3β inhibitory activity have been noted with IC50 values as low as 8 nM .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on different cell lines (e.g., HT-22 and BV-2) indicate that certain derivatives maintain cell viability at concentrations up to 10 µM while effectively inhibiting target kinases. This highlights their potential for therapeutic use without significant toxicity .
  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound have shown protective effects against tau hyperphosphorylation, suggesting a role in neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
GSK-3β Inhibition IC50 = 8 nM for related compounds
Anti-inflammatory Reduced NO and cytokine levels in BV-2 cells
Antiviral Potential inhibition of retrovirus replication
Cytotoxicity Maintained cell viability at 10 µM

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring serves as a reactive site for nucleophilic substitution. Key reactions include:

  • Azide displacement : Under reflux with sodium azide in polar aprotic solvents (e.g., DMF), the bromine is replaced by an azide group, yielding N-[(2-azidophenyl)methyl]cyclopentanamine (Scheme 1). This reaction is analogous to methodologies used in aziridine synthesis .
  • Amination : Reaction with primary or secondary amines (e.g., methylamine) in the presence of a copper catalyst produces substituted aniline derivatives .

Conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
Azide substitutionNaN₃, Pd(OAc)₂DMF80°C72
AminationMethylamine, CuI, K₂CO₃Toluene110°C65

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling diverse functionalization:

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst forms biaryl derivatives (Table 1) .
  • Buchwald-Hartwig amination : Coupling with amines (e.g., morpholine) produces N-aryl amines under Pd/Xantphos catalysis .

Table 1 : Suzuki-Miyaura coupling optimization

Boronic AcidCatalystBaseYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃88
4-MethoxyphenylPdCl₂(dppf)K₃PO₄76

Grignard and Organometallic Reactions

The cyclopentane amine moiety reacts with organomagnesium reagents:

  • Alkylation : Treatment with Grignard reagents (e.g., CH₃MgBr) in THF substitutes the amine hydrogen, forming N-alkylated derivatives (e.g., N-methyl variants) .
  • Complexation : The free amine (after HCl neutralization) forms coordination complexes with transition metals like Cu(II) or Ni(II) .

Functional Group Transformations

  • Oxidation : Exposure to KMnO₄ in acidic conditions oxidizes the cyclopentane ring to a cyclopentanone derivative .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, yielding N-[(2-bromocyclohexyl)methyl]cyclopentanamine .

Mechanistic Insight :
The bromine’s electronegativity and leaving-group ability dominate NAS and cross-coupling pathways, while the amine’s nucleophilicity drives alkylation and acylation reactions .

Acid-Base Reactivity

  • Deprotonation : The hydrochloride salt dissociates in aqueous NaOH, releasing the free base, which undergoes further reactions (e.g., acylation with acetic anhydride) .
  • Salt formation : Neutralization with strong acids (e.g., H₂SO₄) generates alternative salts with altered solubility profiles .

Research Findings

  • Suzuki coupling efficiency : Electron-deficient arylboronic acids achieve higher yields (>85%) compared to electron-rich analogs (60–70%) .
  • Steric effects : Bulky substituents on the cyclopentane ring reduce reaction rates in NAS by 30–40% .
  • Catalyst selection : Pd/Xantphos systems outperform Pd/dppf in Buchwald-Hartwig amination due to enhanced steric tolerance .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key Characteristics
N-[(2-Bromophenyl)methyl]cyclopentanamine HCl C₁₄H₁₄Br₂ClN 391.5 2-Bromophenylmethyl 165–168 High lipophilicity due to bromine; solid at room temperature .
N-(2-Methoxyethyl)cyclopentanamine HCl C₈H₁₈ClNO 179.69 Methoxyethyl Not reported Ether group enhances solubility; smaller molecular weight .
N-(2-Phenylethyl)cyclopentanamine HCl C₁₃H₂₀ClN 225.76 Phenylethyl Not reported Aromatic ethyl group increases π-π interactions; lacks halogenation .
T131 (N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine) C₂₂H₁₈BrN₃S 444.3 Bromophenyl-diphenylmethyl + thiazole Not reported Bulky substituents; thiazole ring introduces heterocyclic reactivity .
N-((1,2,5-Trimethyl-1H-pyrrol-3-yl)methyl)cyclopentanamine C₁₃H₂₁N₂ Not reported Pyrrole-methyl Not reported Pyrrole group enables aromatic interactions; potential for targeting biomolecules .

Key Findings from Comparative Analysis

Substituent Impact on Lipophilicity: The bromophenyl group in the target compound significantly increases lipophilicity compared to non-halogenated analogs like N-(2-phenylethyl)cyclopentanamine HCl or ether-containing derivatives (e.g., N-(2-methoxyethyl)cyclopentanamine HCl). This property may enhance membrane permeability in biological systems .

Synthetic Considerations: Compounds with bulky substituents (e.g., T131) require multi-step syntheses involving chlorination, coupling with heterocyclic amines (e.g., 2-aminothiazole), and recrystallization. The bromophenyl group’s electron-withdrawing nature may influence reaction rates in such pathways .

Potential Applications: Brominated aromatic compounds, such as N-(2-Bromophenyl)formamide HCl, are widely used in pharmaceutical intermediates due to their controlled reactivity . The target compound’s bromophenylmethyl group could similarly serve in drug design, particularly for kinase inhibitors or receptor-targeted therapies .

Safety and Handling: Limited toxicity data are available for the target compound. However, analogs like cyclopentyl fentanyl HCl (a potent opioid) highlight the importance of substituent-driven bioactivity. The bromophenyl group’s stability at high temperatures (melting point ~165°C) suggests suitability for solid formulations .

Q & A

Advanced Research Question

  • NMR : ¹H/¹³C NMR identifies amine proton shifts (δ 2.5–3.5 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm). 2D NOESY confirms spatial proximity between cyclopentyl and benzyl groups.
  • Mass Spectrometry : ESI-MS with isotopic patterns confirms molecular ion clusters (Br exhibits 1:1 M/M+2 ratio).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related bromophenyl amides .
    Discrepancies in tautomeric forms (e.g., amine vs. imine) require combined FT-IR and computational modeling (DFT) for validation .

In pharmacological studies, what in vitro models are appropriate for assessing the biological activity of this compound, particularly in CNS-related research?

Advanced Research Question

  • Receptor Binding Assays : Screen for affinity at serotonin/norepinephrine transporters (SERT/NET), leveraging structural similarities to Cypenamine hydrochloride, a known antidepressant .
  • Cell-Based Models : Use SH-SY5Y neuroblastoma cells for neurotoxicity or neurite outgrowth studies.
  • Permeability Assays : Caco-2 monolayers assess blood-brain barrier penetration, critical for CNS-targeted agents.
    Brominated analogs like 2-bromo-N-(4-chlorophenyl)butanamide have shown utility in enzyme inhibition studies, suggesting analogous pathways for this compound .

How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. saline), or cell line sensitivity. Standardize protocols using reference compounds like Cypenamine hydrochloride .
  • Purity Issues : HPLC-UV/ELSD (≥95% purity) and elemental analysis (C, H, N, Br, Cl) ensure batch consistency.
  • Metabolic Stability : Differences in hepatic microsome models (human vs. rodent) can alter observed activity. Cross-validate with LC-MS/MS metabolite profiling .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict absorption.
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and hERG channel inhibition.
  • Docking Studies : Target monoamine transporters (e.g., SERT) using homology models derived from crystal structures (PDB IDs: 5I6X, 6DZZ) .

How can the stability of this compound be evaluated under varying storage conditions?

Basic Research Question

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to detect photolytic byproducts.
  • pH Stability : Assess solubility and decomposition in buffers (pH 1–13). Related brominated compounds show instability in alkaline conditions .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous hydrogenation reduces batch variability and improves safety with brominated intermediates.
  • Quality by Design (QbD) : Optimize DoE parameters (temperature, stoichiometry) using software like MODDE®.
  • Green Chemistry : Replace NaBH₃CN with catalytic transfer hydrogenation (e.g., ammonium formate/Pd) to minimize waste .

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